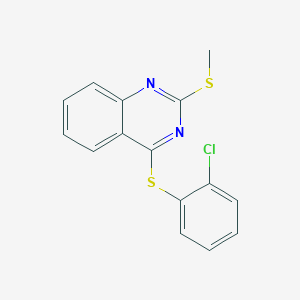
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide, also known as Chlorphenyl-Methylsulfanyl-Quinazolinyl Sulfide (CMQS), is a synthetic compound with a wide range of applications in scientific research. CMQS has been used in a variety of experiments to study the biochemical and physiological effects of certain compounds, as well as to investigate the mechanism of action of certain drugs.
Wissenschaftliche Forschungsanwendungen
CMQS has been used in a variety of scientific research applications. It has been used in studies of the mechanism of action of certain drugs, as well as studies of the biochemical and physiological effects of certain compounds. CMQS has also been used in studies of the effects of certain compounds on gene expression and cellular processes.
Wirkmechanismus
The mechanism of action of CMQS is not fully understood. However, it is believed that CMQS binds to certain proteins in the cell, which results in the inhibition of certain biochemical processes. This inhibition of biochemical processes can lead to the inhibition of certain physiological processes, such as cell growth and metabolism.
Biochemical and Physiological Effects
CMQS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of certain inflammatory compounds. CMQS has also been shown to inhibit the activity of certain proteins, such as G-protein coupled receptors, which are involved in the regulation of certain cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CMQS in laboratory experiments is its high solubility in a variety of solvents, which makes it easy to work with and allows for precise control over the concentration of the compound. Additionally, CMQS is relatively stable and has a low toxicity, which makes it safe to use in experiments. However, CMQS is not very selective and can bind to a variety of proteins, which can make it difficult to study the specific effects of the compound.
Zukünftige Richtungen
There are a variety of potential future directions for the use of CMQS in scientific research. CMQS could be used to study the effects of certain compounds on gene expression and cellular processes. Additionally, CMQS could be used in studies of the mechanism of action of certain drugs, as well as studies of the biochemical and physiological effects of certain compounds. Finally, CMQS could be used in studies of the effects of certain compounds on the immune system, as well as studies of the effects of certain compounds on the development and progression of certain diseases.
Synthesemethoden
CMQS is synthesized using a two-step process. The first step involves the reaction of 2-chlorophenyl-2-methylsulfanyl-4-quinazolin-3-yl sulfide with benzene-1,2-dithiol in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound, as well as a byproduct of benzene-1,2-dithiol. The second step involves the reaction of the byproduct with sodium hydroxide in the presence of a catalyst, such as palladium chloride. This reaction produces the desired compound, as well as a byproduct of sodium sulfide.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)sulfanyl-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c1-19-15-17-12-8-4-2-6-10(12)14(18-15)20-13-9-5-3-7-11(13)16/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJWIKPDBVCGJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)SC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

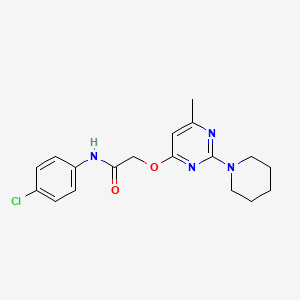
![6-methyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2386918.png)

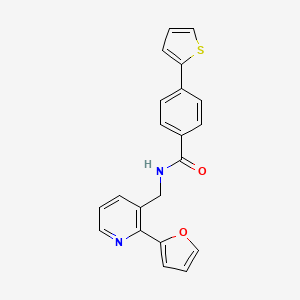
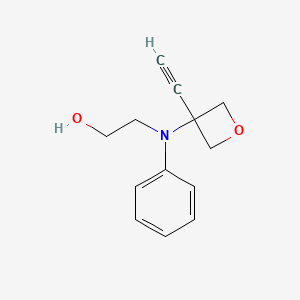
![2-(3,4-dimethylphenyl)-4-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2386922.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)
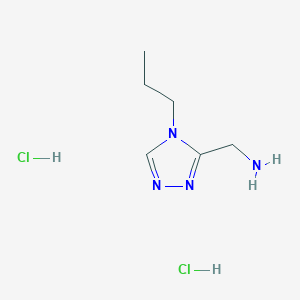


![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)
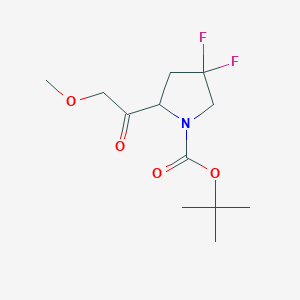
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386936.png)
![2-Chloro-N-[2-[methyl(pyridin-3-ylmethyl)amino]-2-oxoethyl]propanamide](/img/structure/B2386939.png)